2-(2-Amino-4-bromo-5-chlorophenyl)aceticacid
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Overview
Description
2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, which is attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-amino phenylacetic acid, followed by selective bromination and chlorination. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted phenylacetic acids .
Scientific Research Applications
2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4-chlorophenyl)acetic acid: Similar structure but lacks the bromo substituent.
2-(2-Amino-4-bromo-5-fluorophenyl)acetic acid: Contains a fluorine atom instead of chlorine.
2-(2-Amino-4-bromo-5-iodophenyl)acetic acid: Contains an iodine atom instead of chlorine.
Uniqueness
2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-(2-amino-4-bromo-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2,11H2,(H,12,13) |
InChI Key |
ODCYFJSHLBHPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)CC(=O)O |
Origin of Product |
United States |
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